molecular formula C21H26N2O6S B554627 Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine CAS No. 34235-82-0

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Cat. No.: B554627
CAS No.: 34235-82-0
M. Wt: 434.5 g/mol
InChI Key: XSWGRGGVKUEBSE-IBGZPJMESA-N
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Description

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) group at the epsilon position and a tosyl group at the alpha position. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine typically involves the protection of the lysine amino group with a benzyloxycarbonyl group and the protection of the carboxyl group with a tosyl group. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyloxycarbonyl and tosyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis and modification .

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWGRGGVKUEBSE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555575
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34235-82-0
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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